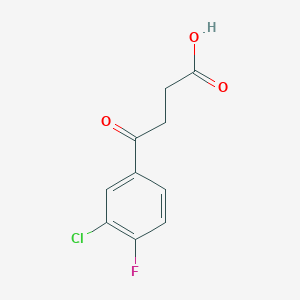

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

CAS No.: 62903-16-6

Cat. No.: VC2425475

Molecular Formula: C10H8ClFO3

Molecular Weight: 230.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62903-16-6 |

|---|---|

| Molecular Formula | C10H8ClFO3 |

| Molecular Weight | 230.62 g/mol |

| IUPAC Name | 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C10H8ClFO3/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |

| Standard InChI Key | HEGKPWCFQKZTBW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)F |

Introduction

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is an organic compound with the molecular formula CHClFO and a molecular weight of approximately 230.01 g/mol . This compound features a chloro and fluorine substituent on a phenyl ring, contributing to its unique chemical properties. The presence of the carboxylic acid functional group makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications.

Synthesis Methods

The synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid typically involves several steps, with one reported method being the condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a suitable base, followed by decarboxylation and hydrolysis. The specific approach may vary based on the desired scale and purity of the compound.

Potential Applications

While specific biological activity data for 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of oxobutanoic acids have been studied for their potential anti-inflammatory and analgesic effects. The presence of halogen substituents like chlorine and fluorine can enhance the lipophilicity and biological activity of the compound, making it an interesting candidate for further pharmacological studies.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid. A comparison highlighting their uniqueness is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid | CHBrFO | Contains bromine instead of chlorine; potential different reactivity. |

| 4-(3-Fluorophenyl)-4-oxobutanoic acid | CHFO | Lacks chlorine; may exhibit different biological properties. |

| 4-(3-Chlorophenyl)-4-oxobutanoic acid | CHClO | Similar structure without fluorine; different electronic properties. |

Research Findings and Future Directions

Interaction studies involving 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid are essential for understanding its potential effects on biological systems. Research may focus on exploring its pharmacological properties, particularly in areas where halogenated compounds have shown promise, such as in the development of anti-inflammatory and analgesic drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume